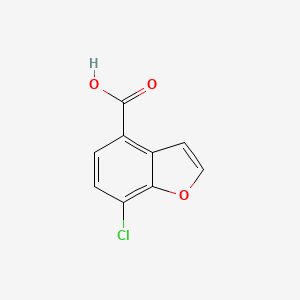

7-Chlorobenzofuran-4-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-1-benzofuran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOZOHSZUJYIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 7-chlorobenzofuran-4-carboxylic acid belongs, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that benzofuran compounds interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function. For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, thereby disrupting key biochemical pathways.

Biochemical Pathways

For example, some benzofuran compounds have anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis. Other benzofuran compounds have anti-viral activity, indicating they may interfere with viral replication pathways.

Pharmacokinetics

For example, 7-Chlorobenzofuran-4-carboxylic acid has a molecular weight of 196.59, which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the known biological activities of benzofuran compounds, it is likely that 7-chlorobenzofuran-4-carboxylic acid could have effects such as inhibiting cell proliferation (in the case of anti-tumor activity), killing or inhibiting the growth of bacteria (in the case of antibacterial activity), protecting cells from oxidative damage (in the case of anti-oxidative activity), or inhibiting viral replication (in the case of anti-viral activity).

Biological Activity

7-Chlorobenzofuran-4-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

Benzofuran derivatives, including 7-chlorobenzofuran-4-carboxylic acid, are known for their antimicrobial , anticancer , anti-inflammatory , and antioxidative properties. The compound's structural features contribute to its interaction with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that 7-chlorobenzofuran-4-carboxylic acid exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, contributing to its potential as a lead compound in antibiotic development.

The antimicrobial effects are primarily attributed to the compound's ability to disrupt cellular processes in bacteria. This includes interference with cell wall synthesis and inhibition of essential metabolic pathways, leading to bacterial cell death or growth inhibition.

Anticancer Properties

The anticancer potential of 7-chlorobenzofuran-4-carboxylic acid has been evaluated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that 7-chlorobenzofuran-4-carboxylic acid exhibits cytotoxicity against HeLa cells with an IC50 value indicating significant potency. Further testing on other cancer cell lines is necessary to establish a broader therapeutic profile .

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death pathways .

Structure-Activity Relationship (SAR)

The effectiveness of 7-chlorobenzofuran-4-carboxylic acid can be linked to its structural components. Key findings from SAR studies suggest that:

- The presence of electron-withdrawing groups enhances biological activity.

- Substituents at specific positions on the benzofuran ring can significantly alter potency against cancer and microbial targets .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that 7-chlorobenzofuran-4-carboxylic acid has favorable absorption and distribution characteristics. Initial toxicity assessments show that at therapeutic concentrations, it exhibits low toxicity towards normal mammalian cells, suggesting a promising safety profile for further development .

Data Summary

Scientific Research Applications

Pharmaceutical Development

7-Chlorobenzofuran-4-carboxylic acid has garnered attention for its potential as an intermediate in drug synthesis. Its structure allows for modifications that can lead to compounds with biological activity against various diseases, including:

- Anticancer Agents : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Properties : Studies have shown that it exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Biochemical Research

The compound is used in biochemical studies to explore enzyme interactions and receptor binding mechanisms. Its unique structure allows researchers to investigate:

- Enzyme Inhibition : Compounds derived from 7-chlorobenzofuran-4-carboxylic acid have been studied for their ability to inhibit enzymes involved in metabolic pathways.

- Receptor Ligands : Its potential as a ligand for various receptors is being explored, which could lead to advancements in understanding cellular signaling.

Agricultural Chemicals

In agriculture, 7-chlorobenzofuran-4-carboxylic acid serves as a building block for developing herbicides and fungicides. Its chemical properties can enhance crop protection products by improving efficacy and reducing environmental impact.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of 7-chlorobenzofuran-4-carboxylic acid. The results indicated that certain modifications enhanced the compound's ability to inhibit cancer cell growth in vitro, particularly in breast cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for new antibiotic development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes substitution under catalytic conditions. For example:

-

Copper-catalyzed coupling with trialkyl acetylene silicon yields silylated intermediates. As per CN110818661B, treatment with triethylsilylacetylene and a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) in dichloroethane at 50–55°C forms 2-triethylsilyl-4-amino-5-chlorobenzofuran-7-carboxylic acid (71.2% yield) .

Deprotection and Hydrolysis

The silyl-protected intermediates are deprotected under alkaline conditions. For instance:

-

Treatment with cesium carbonate in a water/dioxane mixture at 60–65°C removes the trialkylsilyl group, yielding 4-amino-5-chlorobenzofuran-7-carboxylic acid (80.2% yield) .

-

Direct hydrolysis of ester derivatives (e.g., methyl esters) with KOH in aqueous dioxane at 70–75°C generates the free carboxylic acid (80.9% yield) .

Key Data:

-

1H NMR (400 MHz, DMSO-d6): δ 10.12 (s, 1H, COOH), 7.84 (s, 1H, aromatic), 7.05 (s, 1H, aromatic) .

-

Mass spectrometry : m/z 258.1 [M+H]+ for the deprotected product .

Decarboxylation and Ring Modification

The carboxylic acid group participates in decarboxylation under thermal or acidic conditions:

-

Thermal decarboxylation at elevated temperatures (e.g., >150°C) removes CO2, forming 7-chlorobenzofuran derivatives.

-

Friedel-Crafts cyclization (via intermediate acyl chlorides) can generate fused polycyclic structures, as demonstrated in ACS Journal of Organic Chemistry studies .

Functional Group Transformations

The carboxylic acid undergoes standard derivatization:

-

Esterification : Reaction with methanol/H2SO4 produces methyl 7-chlorobenzofuran-4-carboxylate (90% yield in comparative synthesis) .

-

Amidation : Coupling with amines (e.g., via EDCI/HOBt) forms amide derivatives, though specific yields are not reported in the analyzed literature.

Catalytic Cross-Coupling Reactions

The chlorine atom facilitates Ullmann-type couplings :

-

Reaction with ethyl acetoacetate in the presence of CuI/Cs2CO3 in dioxane at 80°C forms triheterocyclic products (e.g., isoquinolone-4-carboxylic acid derivatives) with yields up to 82% .

| Component | Quantity | Catalyst/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Iodobenzoic acid | 6 mmol | CuI/Cs2CO3 | Dioxane | 80°C | 82% |

Stability and Reactivity Notes

Q & A

Q. What are the recommended synthetic routes for 7-chlorobenzofuran-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted precursors followed by functional group modifications. For example, benzofuran derivatives are often synthesized via Friedel-Crafts acylation or Pd-catalyzed coupling reactions . Chlorination can be achieved using chlorinating agents like SOCl₂ or PCl₅ under anhydrous conditions. Carboxylic acid introduction may involve oxidation of methyl or hydroxymethyl groups (e.g., KMnO₄ in acidic media). Key parameters include temperature control (e.g., 80–120°C for cyclization) and stoichiometric ratios of reagents (e.g., 1:1.2 substrate-to-chlorinating agent) .

Q. How can researchers verify the purity and structural integrity of 7-chlorobenzofuran-4-carboxylic acid post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point Analysis : Compare observed mp with literature values (e.g., analogs like 2-chlorobenzoic acid derivatives show mp ranges of 210–235°C) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., benzofuran protons at δ 6.5–7.5 ppm; carboxylic acid proton absent due to exchange).

- FT-IR : Look for C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- HPLC/MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 214.6 for C₉H₅ClO₃) .

Q. What purification techniques are most effective for isolating 7-chlorobenzofuran-4-carboxylic acid?

- Methodological Answer :

- Recrystallization : Use polar solvents like ethanol/water mixtures (e.g., 70:30 v/v) at 60–80°C, achieving >90% recovery .

- Column Chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (1:4) for separation of chlorinated byproducts .

- Acid-Base Extraction : Utilize pH-dependent solubility (e.g., dissolve in 1M NaOH, precipitate with 1M HCl) .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions during benzofuran core synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or electron-deficient aromatic systems. Strategies include:

- Catalyst Optimization : Use Pd(PPh₃)₄ with ligands like XPhos to enhance catalytic activity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 12 hrs conventionally) .

- Electron-Donating Groups (EDGs) : Introduce temporary EDGs (e.g., -OMe) to activate the ring, followed by deprotection .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton environments .

Q. What protocols are recommended for assessing compound stability under experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- Photostability Testing : Use UV-Vis spectroscopy (λ=254 nm) to detect photodegradation products .

- pH-Dependent Stability : Measure half-life in buffers (pH 2–10) to simulate biological or storage conditions .

Q. How can researchers design enzyme inhibition studies using 7-chlorobenzofuran-4-carboxylic acid?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., COX-2 or kinases) .

- Kinetic Assays : Perform Michaelis-Menten analyses with varying substrate concentrations (0.1–10 mM) to determine inhibition constants (Ki) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.